N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide is a complex organic compound that features both benzothiadiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. The key steps include:
Formation of Benzothiadiazole Intermediate: This involves the reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole core.
Sulfonylation: The benzothiadiazole intermediate is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with Indole: The sulfonylated benzothiadiazole is coupled with an indole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide
- N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide
- N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-7-carboxamide
Uniqueness
The uniqueness of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H15N5O3S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C17H15N5O3S2/c23-17(12-5-4-11-6-7-18-14(11)10-12)19-8-9-20-27(24,25)15-3-1-2-13-16(15)22-26-21-13/h1-7,10,18,20H,8-9H2,(H,19,23) |
InChI Key |
IGOMLFANGGGQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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